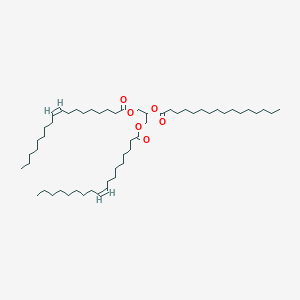

1,3-Dioleoyl-2-palmitoylglycerol

描述

PP242,也称为托瑞西尼布,是一种有效的雷帕霉素靶蛋白 (mTOR) 激酶选择性抑制剂。它是一种 ATP 竞争性抑制剂,靶向 mTOR 复合物 1 (mTORC1) 和 mTOR 复合物 2 (mTORC2)。该化合物在各种科学研究应用中显示出巨大的潜力,特别是在癌症研究和细胞生物学领域 .

准备方法

合成路线和反应条件

PP242 可以通过多步合成过程合成,该过程涉及特定化学前体的反应反应条件通常包括使用二甲基亚砜 (DMSO) 和乙醇等溶剂,并严格控制反应温度以优化产率和纯度 .

工业生产方法

虽然 PP242 的详细工业生产方法尚未广泛公布,但该化合物通常在研究实验室中使用标准有机合成技术生产。该过程涉及制备储备液,然后将其用于各种实验分析。 该化合物通常在低温下储存以保持稳定性并防止降解 .

化学反应分析

反应类型

PP242 主要经历与其作为 mTOR 抑制剂的作用相关的反应。这些反应包括与 mTOR 激酶的活性位点结合,从而抑制其活性。 该化合物在标准实验室条件下通常不会发生氧化、还原或取代反应 .

常用试剂和条件

PP242 制备和应用中使用的主要试剂包括 DMSO 和乙醇。该化合物通常溶解在这些溶剂中以制备用于细胞培养分析和其他实验设置的储备液。 这些分析中 PP242 的工作浓度通常在 250 纳摩尔到 1 微摩尔之间 .

形成的主要产物

PP242 与 mTOR 相互作用形成的主要产物是 mTORC1 和 mTORC2 活性的抑制。 这种抑制会导致细胞过程的后续效应,例如蛋白质合成、细胞生长和自噬 .

科学研究应用

Nutritional Benefits in Infant Formulas

OPO is recognized for its beneficial effects when incorporated into infant formulas. Research highlights several key benefits:

- Mimicking Human Milk Fat : OPO closely resembles the triglyceride composition of human milk fat, which is crucial for infants' development. It contains palmitic acid at the sn-2 position, which is more efficiently absorbed and utilized by infants compared to palmitic acid at the sn-1 or sn-3 positions found in many conventional formulas .

- Enhanced Growth and Development : Studies have shown that infants fed OPO-supplemented formulas experience improved growth metrics compared to those on standard formulas. For instance, a randomized clinical trial indicated reduced crying and better weight gain in infants consuming high beta-palmitate formulas containing OPO .

- Digestive Health : OPO has been associated with better digestive outcomes, such as reduced constipation and improved calcium absorption. This is particularly important as it addresses common gastrointestinal issues faced by infants on formula diets .

Enzymatic Synthesis of OPO

The production of OPO primarily relies on enzymatic synthesis methods using specific lipases:

- Lipase-Catalyzed Synthesis : The enzymatic synthesis of OPO involves the use of sn-1,3-regiospecific lipases, which facilitate the incorporation of oleic acid and palmitic acid into glycerol backbones. This method is preferred due to its specificity and efficiency compared to chemical synthesis routes .

- Optimization of Conditions : Research has focused on optimizing the conditions for lipase activity, including temperature, substrate ratios, and enzyme immobilization techniques. For example, immobilizing lipases on polystyrene-based resins has been shown to significantly enhance their activity and stability during synthesis .

Industrial Applications

Beyond infant nutrition, OPO has potential applications in various food industries:

- Food Additive : OPO is utilized as a food additive due to its emulsifying properties and ability to improve texture in various products. Its stability under different processing conditions makes it suitable for incorporation into a range of food formulations .

- Health Supplements : Given its nutritional benefits, OPO is being explored as an ingredient in health supplements aimed at both infants and adults seeking improved lipid profiles in their diets .

Case Studies

Several studies have documented the successful application of OPO in infant nutrition:

作用机制

PP242 通过与 mTOR 激酶的活性位点结合发挥作用,从而抑制其活性。这种抑制影响 mTORC1 和 mTORC2,导致细胞过程的后续效应,例如蛋白质合成、细胞生长和自噬。 该化合物的作用机制涉及抑制关键信号通路,包括磷脂酰肌醇 3-激酶 (PI3K)/Akt/mTOR 通路 .

相似化合物的比较

PP242 在抑制 mTORC1 和 mTORC2 方面具有独特性,使其与其他 mTOR 抑制剂(如主要靶向 mTORC1 的雷帕霉素)区别开来。与 PP242 类似的化合物包括:

Torin 1: 另一种靶向 mTORC1 和 mTORC2 的 ATP 竞争性 mTOR 抑制剂。

AZD8055: 一种具有与 PP242 相似特性的选择性 mTOR 抑制剂。

KU-0063794: 一种与 PP242 相似地靶向 mTORC1 和 mTORC2 的 mTOR 抑制剂

PP242 抑制两种 mTOR 复合物的能力及其对 mTOR 相对于其他激酶的选择性使其成为科学研究中宝贵的工具,并成为治疗开发的有希望的候选者。

生物活性

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a significant triacylglycerol (TAG) found predominantly in human milk fat. Its unique fatty acid composition, characterized by the presence of palmitic acid at the sn-2 position, plays a crucial role in infant nutrition and development. This article explores the biological activity of OPO, focusing on its nutritional benefits, enzymatic synthesis methods, and relevant case studies.

Nutritional Significance

OPO has garnered attention due to its potential health benefits, particularly in infant formulas. The composition of OPO allows for better absorption of fatty acids and calcium, which are vital for infant growth. Studies indicate that OPO-supplemented formulas can mimic the lipid profile of human milk more closely than conventional formulas, leading to improved growth outcomes in infants.

Key Benefits:

- Enhanced Fatty Acid Absorption : OPO facilitates the absorption of long-chain fatty acids due to its structural properties.

- Calcium Absorption : The presence of palmitic acid at the sn-2 position has been linked to improved calcium absorption, which is critical for bone development.

- Gut Microbiota Modulation : Research suggests that OPO may positively influence gut microbiota composition, promoting beneficial bacterial growth.

Enzymatic Synthesis

The enzymatic synthesis of OPO typically involves lipase-catalyzed reactions. Various lipases have been employed to produce OPO from different substrates, optimizing conditions such as temperature and substrate ratios to maximize yield.

Table 1: Lipases Used for OPO Synthesis

| Lipase Type | Source | Yield (%) | Conditions |

|---|---|---|---|

| Lipozyme RM-IM | Thermomyces lanuginosus | Up to 47.1% | 50°C, 4 hours |

| Lipozyme TL-IM | Thermomyces lanuginosus | Moderate | 50°C, variable time |

| Lipase OF | Various | Lower yield | 50°C, variable time |

Case Studies and Research Findings

- Infant Growth Studies : A longitudinal study examining infants fed with OPO-supplemented formulas showed significant improvements in growth metrics compared to those on conventional formulas. Infants receiving OPO exhibited higher weight gain and better overall health markers over a six-month period .

- Fatty Acid Composition Analysis : Research comparing the fatty acid profiles of breast milk and formula revealed that OPO is a major component in human milk fat (approximately 19.5%), highlighting its importance in dietary formulations .

- Gut Health Research : A study focused on the impact of OPO on gut microbiota demonstrated that infants consuming OPO-supplemented formulas had a more favorable gut microbiome profile, with increased populations of beneficial bacteria such as Bifidobacterium .

属性

IUPAC Name |

(2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTGNVIVNZLPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393127 | |

| Record name | 1,3-Dioleoyl-2-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-07-0 | |

| Record name | 1,3-Dioleoyl-2-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and formula of 1,3-Dioleoyl-2-palmitoylglycerol?

A1: this compound is a triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and a palmitic acid molecule at the sn-2 position.

Q2: How is this compound typically produced?

A2: OPO is primarily produced through two main methods:

- Enzymatic Acidolysis: This method utilizes sn-1,3-specific lipases to catalyze the transesterification reaction between a triglyceride source rich in palmitic acid, such as palm stearin or lard, and oleic acid. [, , ]

- Fractionation and Enzymatic Modification: This approach involves enriching triacylglycerols with a high content of sn-2 palmitic acid through fractionation techniques, followed by enzymatic acidolysis with oleic acid to achieve the desired OPO structure. [, ]

Q3: What analytical techniques are commonly employed to characterize and quantify this compound?

A3: Several analytical techniques are used for OPO characterization and quantification:

- Gas Chromatography (GC): GC is widely used to determine the fatty acid composition of OPO-rich oils and infant formulas. [, ]

- High-Performance Liquid Chromatography (HPLC): Both reversed-phase HPLC and silver ion (Ag+)-HPLC are effective for separating structurally similar triacylglycerols, including OPO and its isomers. [, ]

- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR enables the analysis of fatty acid positional distribution within the triacylglycerol structure. []

- Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This technique provides comprehensive characterization of triacylglycerol profiles in complex mixtures, including the identification and quantification of individual OPO isomers. []

Q4: What are the key benefits of incorporating this compound into infant formula?

A4: OPO, mimicking the structure of human milk fat, offers several potential benefits when added to infant formula:

- Improved Fatty Acid Absorption: The specific arrangement of fatty acids in OPO facilitates better absorption of palmitic acid and calcium, reducing the formation of calcium soaps and potentially decreasing instances of constipation in infants. [, ]

- Enhanced Growth and Development: Studies suggest that infants fed OPO-enriched formula exhibit improved growth patterns and bone mineralization compared to those fed standard formula. [, ]

- Positive Effects on Gut Microbiota: Research indicates that OPO supplementation might promote the growth of beneficial gut bacteria, such as Bifidobacterium, which play a crucial role in infant gut health. [, ]

- Potential Neurodevelopmental Benefits: While more research is needed, some studies propose that OPO, due to its similarity to human milk fat, may contribute to healthy brain development in infants. [, ]

Q5: How does the structure of this compound impact its digestion and absorption compared to other triacylglycerols?

A5: The sn-2 positioning of palmitic acid in OPO influences its digestion and absorption:

- Increased Hydrolysis: During digestion, pancreatic lipase preferentially cleaves fatty acids from the sn-1 and sn-3 positions of triacylglycerols. The OPO structure, with palmitic acid at sn-2, allows for more efficient release of oleic acid, which is readily absorbed. []

- Enhanced Calcium Absorption: The released palmitic acid from the sn-2 position forms soluble complexes with calcium, promoting calcium absorption and potentially reducing the formation of insoluble calcium soaps that contribute to constipation. []

Q6: Are there alternative sources for this compound besides enzymatic synthesis?

A6: While enzymatic synthesis remains the primary method for OPO production, researchers are exploring alternative sources, including:

- Natural Sources: Certain fish oils, like basa catfish oil, exhibit a triacylglycerol profile similar to human milk fat, with a high proportion of sn-2 palmitic acid. These oils could serve as potential sources for OPO through fractionation and enzymatic modification. [, ]

- Microbial Fermentation: Studies are investigating the use of microorganisms, like Rhodococcus opacus, to produce OPO through fermentation processes. []

Q7: What are the current research gaps and future directions for this compound research?

A7: Ongoing research on OPO is focused on:

- Optimizing Production: Scientists are continuously working to improve the efficiency and cost-effectiveness of OPO production through enzyme engineering, process optimization, and exploration of alternative sources. [, , ]

- Understanding Long-term Health Benefits: Further research is needed to investigate the long-term health impacts of OPO supplementation in infants, particularly regarding neurodevelopment, immune function, and metabolic health. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。